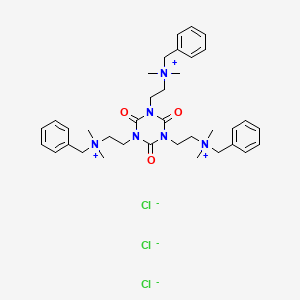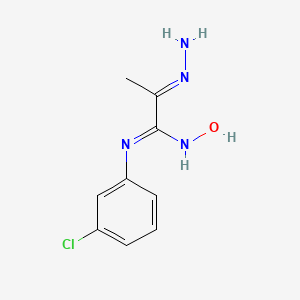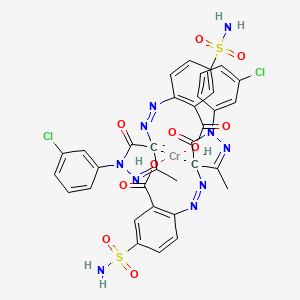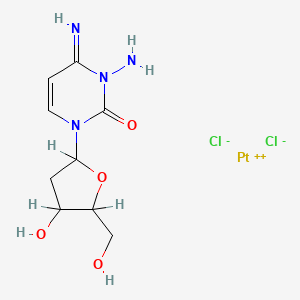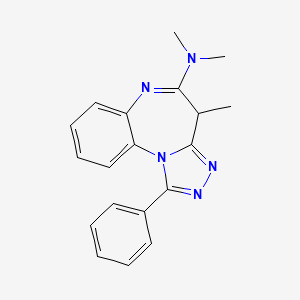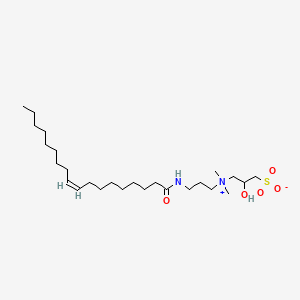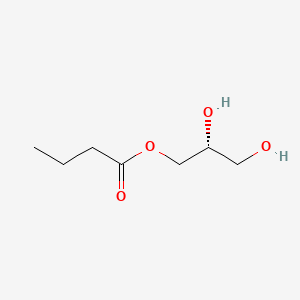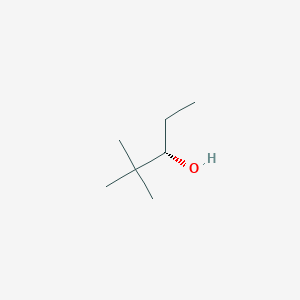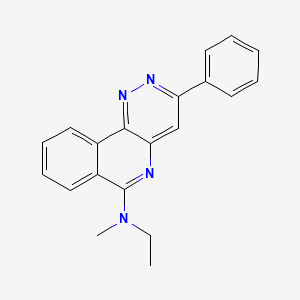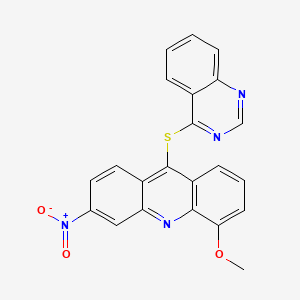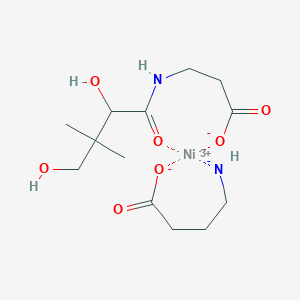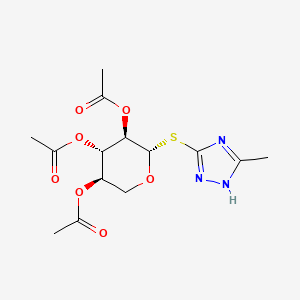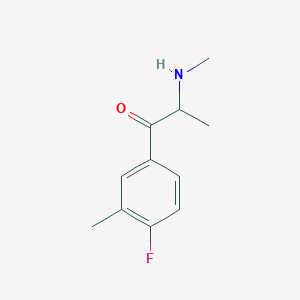
3-Methylflephedrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylflephedrone, also known as 3-Methylmethcathinone, is a synthetic cathinone belonging to the substituted cathinone family. It is structurally similar to amphetamines and is known for its stimulant properties. This compound has gained attention due to its psychoactive effects and potential for misuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 3-Methylflephedrone involves the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then oxidized using pyridinium chlorochromate (PCC) on silica gel to yield the corresponding ketone. The ketone is subsequently brominated with hydrobromic acid to produce the bromoketone .
Industrial Production Methods: the synthesis typically involves standard organic chemistry techniques and reagents, making it accessible for illicit production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylflephedrone undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol intermediates to ketones using oxidizing agents like PCC.
Reduction: Potential reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions, such as bromination, to introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) on silica gel.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrobromic acid for bromination.
Major Products: The major products formed from these reactions include the corresponding alcohols, ketones, and halogenated derivatives .
Scientific Research Applications
3-Methylflephedrone has limited scientific research applications due to its classification as a designer drug. it has been studied for its psychoactive effects and potential as a model compound for understanding the pharmacology of synthetic cathinones. Research has focused on its interaction with monoamine transporters and its effects on neurotransmitter release .
Mechanism of Action
3-Methylflephedrone exerts its effects by acting as a monoamine transporter substrate. It inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound displays more pronounced dopaminergic activity relative to serotonergic activity .
Comparison with Similar Compounds
Mephedrone (4-Methylmethcathinone): A structural isomer of 3-Methylflephedrone with similar stimulant properties.
Methcathinone: Another synthetic cathinone with stimulant effects.
Ephedrine: A naturally occurring alkaloid with similar chemical structure and stimulant properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile. It has been reported to have a higher affinity for dopamine transporters compared to other synthetic cathinones, making it particularly potent in its stimulant effects .
Properties
CAS No. |
1368943-21-8 |
|---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C11H14FNO/c1-7-6-9(4-5-10(7)12)11(14)8(2)13-3/h4-6,8,13H,1-3H3 |
InChI Key |
CNJGFCCCWVNHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)NC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


